An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate (CAS: 156573-32-9)
An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate (CAS: 156573-32-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible iodine atom for cross-coupling reactions, a directing chloro group, and a modifiable methyl ester, makes it a highly sought-after intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and key applications, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
Methyl 2-chloro-4-iodobenzoate is typically a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 156573-32-9 | |
| Molecular Formula | C₈H₆ClIO₂ | [1][2] |
| Molecular Weight | 296.49 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 112-116 °C | [1] |
| Boiling Point | 308.7 ± 27.0 °C (Predicted) | [2] |
| Purity | ≥96% |
Synthesis
The synthesis of Methyl 2-chloro-4-iodobenzoate is typically achieved through a two-step process starting from a readily available precursor. The general synthetic approach involves the formation of the key intermediate, 2-chloro-4-iodobenzoic acid, followed by its esterification.
Synthesis of 2-Chloro-4-iodobenzoic Acid
A common route to 2-chloro-4-iodobenzoic acid involves a Sandmeyer reaction starting from an appropriately substituted aniline.
Experimental Protocol: Synthesis of 2-chloro-4-iodobenzoic acid
This protocol is based on established Sandmeyer reaction methodologies.
Materials:
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2-Amino-4-iodotoluene
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Potassium permanganate (KMnO₄)
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Sodium bisulfite (NaHSO₃)
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Diethyl ether
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Sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: 2-Amino-4-iodotoluene is diazotized by treating it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) chloride to facilitate the replacement of the diazonium group with a chlorine atom.
-
Oxidation: The methyl group of the resulting 2-chloro-4-iodotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution.
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Work-up: The reaction mixture is then worked up by removing the manganese dioxide byproduct, followed by acidification to precipitate the 2-chloro-4-iodobenzoic acid. The crude product is collected by filtration, washed, and dried.
Esterification to Methyl 2-Chloro-4-iodobenzoate
The final step is the esterification of 2-chloro-4-iodobenzoic acid with methanol, typically under acidic conditions (Fischer esterification).
Experimental Protocol: Fischer Esterification of 2-chloro-4-iodobenzoic acid
Materials:
-
2-Chloro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
A solution of 2-chloro-4-iodobenzoic acid in a large excess of methanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 2-chloro-4-iodobenzoate.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis Workflow
Caption: Synthesis of Methyl 2-Chloro-4-iodobenzoate.
Spectral Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.90 | d |
| ~7.75 | dd |
| ~7.40 | d |
| ~3.90 | s |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~140 | Ar-C |
| ~138 | Ar-C |
| ~132 | Ar-CH |
| ~131 | Ar-CH |
| ~95 | Ar-C |
| ~52 | -OCH₃ |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch (ester) |
| ~1580, 1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~820 | C-H bend (aromatic) |
| ~750 | C-Cl stretch |
| ~550 | C-I stretch |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| ~296 | [M]⁺ |
| ~265 | [M - OCH₃]⁺ |
| ~237 | [M - COOCH₃]⁺ |
Reactivity and Applications in Drug Development
The utility of Methyl 2-chloro-4-iodobenzoate in organic synthesis, particularly in the construction of complex molecules for drug discovery, stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Methyl 2-chloro-4-iodobenzoate can selectively undergo Suzuki coupling at the iodo position.
Experimental Protocol: Suzuki Coupling of Methyl 2-chloro-4-iodobenzoate with Phenylboronic Acid
Materials:
-
Methyl 2-chloro-4-iodobenzoate
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add Methyl 2-chloro-4-iodobenzoate, phenylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas.
-
The degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction occurs selectively at the iodo position of Methyl 2-chloro-4-iodobenzoate.
Experimental Protocol: Sonogashira Coupling of Methyl 2-chloro-4-iodobenzoate with Phenylacetylene
Materials:
-
Methyl 2-chloro-4-iodobenzoate
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (an amine, e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Methyl 2-chloro-4-iodobenzoate, the palladium catalyst, and copper(I) iodide are added to a reaction flask under an inert atmosphere.
-
The solvent and the amine base are added, followed by the dropwise addition of phenylacetylene.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS.
-
After completion, the reaction mixture is worked up by filtration through celite, followed by extraction and purification by column chromatography.
Cross-Coupling Workflow
Caption: Palladium-catalyzed cross-coupling reactions.
Role in the Synthesis of Biologically Active Molecules
Halogenated benzoic acid derivatives are crucial precursors in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of Methyl 2-chloro-4-iodobenzoate allows for the regioselective introduction of various functionalities, which is a key strategy in lead optimization during drug discovery. While direct involvement in a specific signaling pathway is not documented for this intermediate, it is a key component in the synthesis of molecules that target various biological pathways. For instance, substituted benzothiazole motifs, which can be synthesized using intermediates derived from this compound, are found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Potential Therapeutic Signaling Pathway Involvement
The structural motifs accessible from Methyl 2-chloro-4-iodobenzoate are present in compounds that are known to interact with various signaling pathways. For example, biaryl structures formed via Suzuki coupling are common in kinase inhibitors, which target signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of a kinase signaling pathway.
Safety and Handling
Methyl 2-chloro-4-iodobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Methyl 2-chloro-4-iodobenzoate is a highly valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, particularly in selective palladium-catalyzed cross-coupling reactions, makes it an essential tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its potential in the development of novel and complex molecules for drug discovery and beyond.
